Dimethyl Quinoline-2,3-dicarboxylate
Overview
Description
Dimethyl quinoline-2,3-dicarboxylate (DMQD) is a highly versatile organic compound that has been widely used in a variety of industries and scientific research applications for the past several decades. DMQD is a white crystalline solid that is soluble in water and most organic solvents. It is a useful intermediate in the synthesis of organic compounds, and it has been used in the production of a variety of pharmaceuticals, dyes, and other products. In addition, DMQD has been used in a wide range of scientific research applications, including as a reagent in the study of enzyme kinetics, as a substrate for various biochemical assays, and as a model compound for the study of protein-ligand interactions.
Scientific Research Applications
Antimycobacterial and Antituberculosis Properties
Dimethyl Quinoline-2,3-dicarboxylate derivatives have been identified as potent agents against tuberculosis (TB). The compound dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate displayed significant anti-TB activity against both standard and multidrug-resistant strains of Mycobacterium tuberculosis. Molecular docking studies also supported the potential of these compounds as TB agents due to their binding affinities and interactions with target proteins (Venugopala et al., 2020).
Larvicidal Activity
Certain this compound derivatives have shown potent larvicidal activity against Anopheles arabiensis, a primary vector of malaria. The compounds were synthesized and characterized, and their larvicidal activity was assessed using a World Health Organization standard assay. Some compounds demonstrated high larval mortality, indicating their potential as larvicidal agents (Uppar et al., 2020).
Electronic Characterization
Dimethyl 1,2-dihydropyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate, a related compound, displayed unique electronic characteristics in both solution and solid state. The compound exhibited a notable color property due to the electronic push-pull system, leading to a significant spectral shift. This characteristic might be leveraged in electronic applications or as a model for studying electronic properties of similar compounds (Hirano et al., 2002).
Luminescent Properties
Naphtho[2,3-f]quinoline derivatives, involving a sequential reaction process, have shown promising luminescent properties. These properties are significant in the context of organic electroluminescent (EL) media, highlighting the potential use of these compounds in the development of new EL devices (Tu et al., 2009).
Mechanism of Action
Target of Action
Dimethyl Quinoline-2,3-dicarboxylate, also known as Dimethyl 2,3-quinolinedicarboxylate, has been found to exhibit significant anti-tubercular (TB) activities against H37Rv and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis . The compound interacts with the bacterial cells, making it a promising anti-TB agent .
Mode of Action
It is known that the compound exhibits its anti-tubercular activity by interacting with the bacterial cells
Biochemical Pathways
Given its anti-tubercular activity, it can be inferred that the compound interferes with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis .
Pharmacokinetics
In silico evaluation of pharmacokinetic properties indicated overall drug-likeness for most of the compounds
Result of Action
The primary result of the action of this compound is its anti-tubercular activity. The compound has been found to be effective against both H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis . The most promising anti-TB agent was dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature . It is also important to avoid dust formation and inhalation of the compound
Future Directions
The development of new methods for the preparation of quinoline derivatives, including Dimethyl Quinoline-2,3-dicarboxylate, and the improvement of existing synthetic methods represents an urgent challenge . The use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis, is a promising area of research .
properties
IUPAC Name |
dimethyl quinoline-2,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-17-12(15)9-7-8-5-3-4-6-10(8)14-11(9)13(16)18-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLAVRGABNTTSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451796 | |
Record name | Dimethyl Quinoline-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17507-03-8 | |
Record name | Dimethyl Quinoline-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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